molecular formula C7H6ClF3S B2761555 2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene CAS No. 2580235-16-9

2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene

Cat. No.: B2761555
CAS No.: 2580235-16-9
M. Wt: 214.63
InChI Key: FCCLPHSQPWXVRN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with chloromethyl, methyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene can be achieved through various methods. One common approach involves the chloromethylation of 3-methyl-5-(trifluoromethyl)thiophene. This reaction typically uses chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For instance, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures can rapidly produce thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of partially or fully reduced thiophene derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene: Lacks the chloromethyl and trifluoromethyl groups, resulting in different reactivity and applications.

    2-(Trifluoromethyl)thiophene: Similar in structure but lacks the chloromethyl group, affecting its chemical behavior and biological activity.

    2-(Chloromethyl)thiophene: Lacks the trifluoromethyl group, leading to different physical and chemical properties.

Uniqueness

2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups on the thiophene ring. This combination imparts distinct chemical reactivity and enhances its potential for diverse applications in pharmaceuticals, materials science, and industrial chemistry .

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-5-(trifluoromethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCLPHSQPWXVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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